molecular formula C6H18N3Si B081438 Tris(dimethylamino)silan CAS No. 15112-89-7

Tris(dimethylamino)silan

Katalognummer: B081438
CAS-Nummer: 15112-89-7
Molekulargewicht: 160.31 g/mol
InChI-Schlüssel: GIRKRMUMWJFNRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(dimethylamino)silane is an organosilicon compound with the chemical formula [(CH₃)₂N]₃SiH. It is known for its high volatility and thermal stability, making it a valuable precursor in various chemical processes, particularly in the deposition of silicon-containing thin films. This compound is widely used in the semiconductor industry and other high-tech applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tris(dimethylamino)silane can be synthesized through several methods. One common approach involves the reaction of dimethylamine with trichlorosilane in the presence of an organic lithium compound. The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the production of tris(dimethylamino)silane often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring that the compound meets the stringent requirements of electronic-grade materials .

Wirkmechanismus

The mechanism of action of tris(dimethylamino)silane primarily involves its role as a precursor in chemical vapor deposition (CVD) and ALD processes. During these processes, the compound undergoes surface reactions that lead to the formation of thin films. The molecular targets include the reactive sites on the substrate surface, where the compound’s ligands interact and facilitate the deposition of silicon-containing layers .

Eigenschaften

InChI

InChI=1S/C6H18N3Si/c1-7(2)10(8(3)4)9(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRKRMUMWJFNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884786
Record name Silanetriamine, N,N,N',N',N'',N''-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15112-89-7
Record name Tris(dimethylamino)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015112897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanetriamine, N,N,N',N',N'',N''-hexamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanetriamine, N,N,N',N',N'',N''-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(dimethylamino)silane
Reactant of Route 2
Tris(dimethylamino)silane
Reactant of Route 3
Tris(dimethylamino)silane
Reactant of Route 4
Tris(dimethylamino)silane
Reactant of Route 5
Tris(dimethylamino)silane
Reactant of Route 6
Tris(dimethylamino)silane
Customer
Q & A

A: TDMAS exhibits a strong affinity for hydroxyl (OH) groups on silicon surfaces. During ALD, TDMAS molecules preferentially adsorb onto these OH sites, leading to the formation of Si-O-Si bonds and the release of dimethylamine (DMA) as a byproduct. [, , , ] This self-limiting reaction allows for precise control over film thickness. [, , , , , ]

A: While TDMAS readily reacts with OH groups, the complete removal of hydroaminocarbon byproducts can be challenging. These byproducts may lead to impurities in the deposited film. Research suggests that ozone treatment effectively removes these byproducts, and subsequent water vapor treatment regenerates the OH sites for further TDMAS adsorption. [, , , ]

ANone: TDMAS has the molecular formula C6H19N3Si and a molecular weight of 177.34 g/mol.

A: Yes, TDMAS has been characterized using various spectroscopic techniques, including Fourier transform infrared absorption spectroscopy (IRAS), X-ray photoelectron spectroscopy (XPS), and nuclear magnetic resonance (NMR). These techniques provide information on the vibrational modes, elemental composition, and chemical environment of atoms within the TDMAS molecule. [, , , , , ]

A: TDMAS enables silicon oxide deposition at temperatures as low as 150 °C. [, , , ] This is particularly advantageous for applications involving temperature-sensitive substrates, such as flexible electronics. []

A: Studies reveal a correlation between the growth rate of ALD-SiO2 films using TDMAS and the electronegativity difference of the metal-oxide underlayer. As the electronegativity difference increases, so does the growth rate. This observation suggests that the negative charge concentration on oxygen atoms in the underlayer influences the adsorption and reaction kinetics of TDMAS. []

A: Research indicates that the decomposition of TDMAS on hot tungsten and tantalum surfaces is a catalytic process. [] The activation energies for the formation of decomposition products are significantly lower on these surfaces compared to gas-phase calculations, suggesting surface-catalyzed reactions.

A: The primary products observed during the catalytic decomposition of TDMAS on hot tungsten and tantalum are methyl radicals and N-methyl methyleneimine (NMMI). []

A: Ab initio calculations, particularly at the CCSD(T) level of theory, have been used to elucidate the decomposition pathways of TDMAS and bis(dimethylamino)silane (BDMAS). [, ] These calculations provide insights into the energetics of bond dissociation, transition state structures, and the relative stability of different decomposition products.

A: Yes, density functional theory (DFT) calculations have been employed to study the adsorption and reaction mechanisms of TDMAS on various surfaces, including hydroxylated SiO2 and WO3. [, , ] These studies offer insights into the atomistic details of TDMAS adsorption, bond formation, and the nature of surface intermediates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.